4-[2-(3-Bromoanilino)-1,3-thiazol-4-yl]phenol;oxalic acid
Overview
Description
4-[2-(3-Bromoanilino)-1,3-thiazol-4-yl]phenol;oxalic acid is a complex organic compound that features a thiazole ring, a bromophenyl group, and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-Bromoanilino)-1,3-thiazol-4-yl]phenol;oxalic acid typically involves multiple steps. One common method begins with the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine to yield an intermediate compound, 4-(4-bromophenyl)thiazol-2-amine . This intermediate is then reacted with an appropriate aromatic aldehyde to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-Bromoanilino)-1,3-thiazol-4-yl]phenol;oxalic acid can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation and nitration.
Nucleophilic Substitution: The bromine atom in the bromophenyl group can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3, H2SO4).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.
Major Products
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Nucleophilic Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.
Scientific Research Applications
4-[2-(3-Bromoanilino)-1,3-thiazol-4-yl]phenol;oxalic acid has several scientific research applications:
Medicinal Chemistry: The compound’s thiazole ring is a common scaffold in drug design, making it a potential candidate for developing new pharmaceuticals.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 4-[2-(3-Bromoanilino)-1,3-thiazol-4-yl]phenol;oxalic acid involves its interaction with various molecular targets:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can act as electron-rich sites that interact with electrophiles.
Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, leading to the formation of new
Properties
IUPAC Name |
4-[2-(3-bromoanilino)-1,3-thiazol-4-yl]phenol;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS.C2H2O4/c16-11-2-1-3-12(8-11)17-15-18-14(9-20-15)10-4-6-13(19)7-5-10;3-1(4)2(5)6/h1-9,19H,(H,17,18);(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDYZALRUDMRABH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC(=CS2)C3=CC=C(C=C3)O.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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